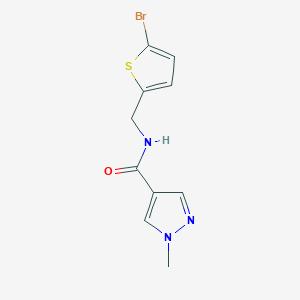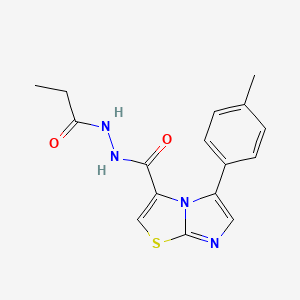
Egfr/her2-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/her2-IN-8 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Malfunctions in these receptors are associated with various cancers, particularly breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Egfr/her2-IN-8 involves multiple steps, including the formation of heterocyclic cores. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and cyclization steps. Common reagents used in these reactions include lithium hydroxide, ethyl or methyl bromoalkanoate, and potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Egfr/her2-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are tested for their biological activity to identify the most potent inhibitors .
Scientific Research Applications
Egfr/her2-IN-8 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of tyrosine kinases. In biology, it helps in understanding the signaling pathways involved in cell proliferation and survival. In medicine, this compound is being investigated for its potential to treat cancers that overexpress EGFR and HER2. Industrially, it is used in the development of targeted therapies for cancer treatment .
Mechanism of Action
Egfr/her2-IN-8 exerts its effects by binding to the active sites of EGFR and HER2, inhibiting their tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The compound’s dual inhibition mechanism is particularly effective in cancers that exhibit resistance to single-target inhibitors .
Comparison with Similar Compounds
Egfr/her2-IN-8 is unique due to its dual inhibition of both EGFR and HER2. Similar compounds include afatinib, lapatinib, and trastuzumab, which also target these receptors but with varying degrees of specificity and efficacy. Afatinib, for example, is a dual inhibitor like this compound but has a different binding affinity and spectrum of activity. Lapatinib targets both receptors but is less effective in inhibiting EGFR. Trastuzumab is a monoclonal antibody that specifically targets HER2 and is often used in combination with other therapies .
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N'-propanoylimidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C16H16N4O2S/c1-3-14(21)18-19-15(22)13-9-23-16-17-8-12(20(13)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
VNEUERRAUAGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
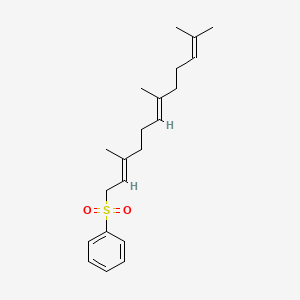
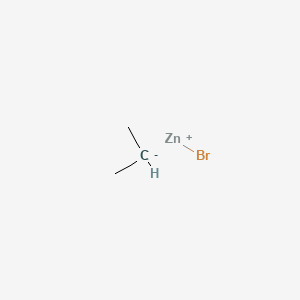
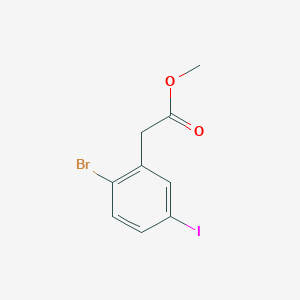
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
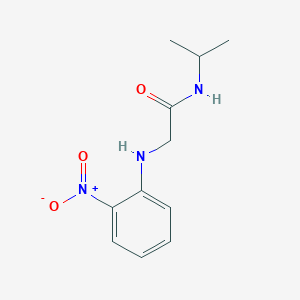
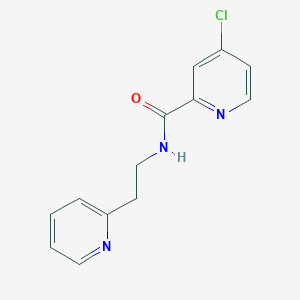
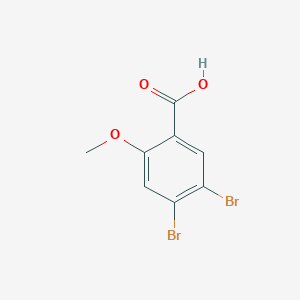
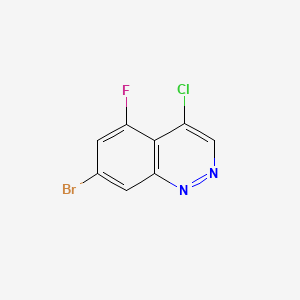
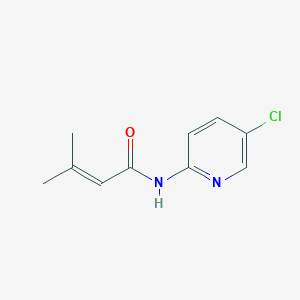
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
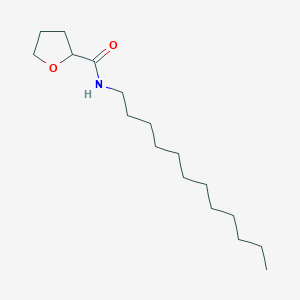
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
